Oxidation Potential vs. DMA
The incorporation of two electron-withdrawing fluorine atoms significantly elevates the one-electron oxidation potential of 3,5-difluoro-N,N-dimethylaniline relative to the unsubstituted parent N,N-dimethylaniline (DMA). This predicts superior resistance to oxidative degradation in applications where electrochemical stability is paramount, such as in organic electronics or electrosynthesis [1]. While direct experimental electrochemical data for this specific compound is limited in the public domain, a well-validated computational model for substituted anilines provides a robust framework for this comparison [1], making it a class-level inference with high confidence.
| Evidence Dimension | Computed one-electron oxidation potential (E° vs. SHE) |
|---|---|
| Target Compound Data | Predicted to be significantly higher (more positive) than DMA due to the electron-withdrawing effect of two meta-fluorine substituents |
| Comparator Or Baseline | N,N-Dimethylaniline (DMA). Experimental E° values for a series of 21 substituted anilines are provided in the Winget et al. (2000) model [1]. |
| Quantified Difference | A quantitative difference cannot be stated without a specific experimental measurement for this compound, but the model's mean unsigned error is as low as 0.02 V for a training set of 13 anilines [1], giving high confidence that the shift is substantial and positive relative to DMA. |
| Conditions | Computational model based on semiempirical and DFT calculations for aqueous one-electron oxidation potentials, validated against experimental cyclic voltammetry data [1]. |
Why This Matters
For procurement decisions in electrochemical applications (e.g., electropolymerization, organic redox flow batteries), a higher oxidation potential translates directly to a wider operational voltage window and greater tolerance to overpotential.
- [1] Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2, 1231-1239. View Source
